molecular formula C8H4F2O2 B12845562 8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one

8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one

Cat. No.: B12845562
M. Wt: 170.11 g/mol
InChI Key: MEBVCUCZSIUIIO-UHFFFAOYSA-N
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Description

8,8-Difluoro-5-hydroxybicyclo[420]octa-1(6),2,4-trien-7-one is a synthetic organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one typically involves a multi-step process. One common method includes the use of a rhodium (I) complex as a catalyst. The process begins with the homocoupling of terminal aryl alkynes, followed by a zipper annulation reaction to form the bicyclic structure . The reaction conditions often require precise control of temperature and the use of specific solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorine atoms and hydroxyl group play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one can be compared with other similar compounds, such as:

    Bicyclo[4.2.0]octa-1,3,5-trien-7-one: This compound lacks the fluorine atoms and hydroxyl group, resulting in different chemical properties and reactivity.

    8,8-Difluoro-5-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one: The presence of a methoxy group instead of a hydroxyl group alters the compound’s polarity and potential interactions with biological molecules.

    5-Hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one: This compound lacks the fluorine atoms, which significantly affects its chemical stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H4F2O2

Molecular Weight

170.11 g/mol

IUPAC Name

8,8-difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one

InChI

InChI=1S/C8H4F2O2/c9-8(10)4-2-1-3-5(11)6(4)7(8)12/h1-3,11H

InChI Key

MEBVCUCZSIUIIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C2(F)F

Origin of Product

United States

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